molecular formula C24H29F2N5O3 B6240649 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one CAS No. 2254706-21-1

1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one

Cat. No.: B6240649
CAS No.: 2254706-21-1
M. Wt: 473.5 g/mol
InChI Key: HSWVJQBEXRKOBZ-QGZVFWFLSA-N
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Description

CVN424, also known as Solengepras, is a first-in-class, potent, brain-penetrant, non-dopaminergic compound that acts as an inverse agonist for the G-protein coupled receptor 6 (GPR6). This compound is being developed primarily for the treatment of Parkinson’s disease. Unlike traditional therapies that flood the brain with dopamine, CVN424 offers a novel approach by selectively modulating GPR6, which is highly expressed in striatal medium spiny neurons on the indirect pathway of the basal ganglia circuit .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVN424 involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the reaction of 2,4-difluorophenol with piperidine to form 2-(4-(2,4-difluorophenoxy)piperidin-1-yl)ethan-1-one. This intermediate is then reacted with tetrahydrofuran-3-amine to yield the final product, ®-1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-((tetrahydrofuran-3-yl)amino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethan-1-one .

Industrial Production Methods

Industrial production of CVN424 involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CVN424 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

CVN424 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

CVN424 exerts its effects by selectively modulating GPR6, an orphan G-protein coupled receptor. GPR6 is predominantly expressed in the striatal medium spiny neurons of the indirect pathway in the basal ganglia. By acting as an inverse agonist, CVN424 reduces the activity of GPR6, thereby restoring balance in the brain circuitry affected by Parkinson’s disease. This modulation helps to release the “brake” on movement, reducing motor symptoms without the side effects associated with traditional dopaminergic therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CVN424

CVN424 stands out due to its high selectivity for GPR6 and its ability to penetrate the brain effectively. Unlike traditional dopaminergic therapies, CVN424 offers a non-dopaminergic approach, reducing the risk of side effects such as dyskinesia. Its unique mechanism of action targeting the indirect pathway of the basal ganglia makes it a promising candidate for the treatment of Parkinson’s disease .

Properties

IUPAC Name

1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWVJQBEXRKOBZ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@@H]5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2254706-21-1
Record name CVN-424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2254706211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVN-424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO01711URG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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